molecular formula C9H16N2O B1529390 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile CAS No. 1343038-60-7

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile

Cat. No.: B1529390
CAS No.: 1343038-60-7
M. Wt: 168.24 g/mol
InChI Key: CDJQTBAZRZWQGP-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 g/mol It is characterized by the presence of an oxazepane ring, which is a seven-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

The synthesis of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a precursor compound containing both nitrile and amine functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The oxazepane ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in interactions with biological molecules, influencing the compound’s overall biological activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-(2-methyl-1,4-oxazepan-4-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9-8-11(5-2-4-10)6-3-7-12-9/h9H,2-3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJQTBAZRZWQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCO1)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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